molecular formula C6H15NO B2596831 1-Methoxy-3-methylbutan-2-amine CAS No. 127180-89-6

1-Methoxy-3-methylbutan-2-amine

Cat. No.: B2596831
CAS No.: 127180-89-6
M. Wt: 117.192
InChI Key: PVNWTJLUPPXWDT-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutan-2-amine (C₆H₁₅NO) is a secondary amine characterized by a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) branch at position 3 of a four-carbon chain. This compound exhibits stereochemical variability, with the (R)-enantiomer being explicitly synthesized and characterized in patents and synthetic protocols . It serves as a key intermediate in pharmaceutical chemistry, particularly in the synthesis of imine derivatives and chiral ligands for asymmetric catalysis .

Properties

IUPAC Name

1-methoxy-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWTJLUPPXWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127180-89-6
Record name 1-methoxy-3-methylbutan-2-amine
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Preparation Methods

The synthesis of 1-Methoxy-3-methylbutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutan-2-ol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium iodide in acetone.

Major products formed from these reactions include 1-methoxy-3-methylbutan-2-ol, 3-methyl-2-butanone, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-Methoxy-3-methylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Substituents Amine Type Notable Features
1-Methoxy-3-methylbutan-2-amine C₆H₁₅NO -OCH₃ (C1), -CH₃ (C3) Secondary Branched chain; chiral center at C2
2-Ethyl-2-methoxybutan-1-amine C₇H₁₇NO -OCH₃ (C2), -CH₂CH₃ (C2) Primary Geminal substituents; higher steric bulk
3-Methoxy-3-methylbutan-1-amine C₆H₁₅NO -OCH₃ (C3), -CH₃ (C3) Primary Quaternary carbon at C3; hydrochloride salt
3-Methoxy-1-(3-methylphenyl)butan-2-amine C₁₂H₁₉NO -OCH₃ (C3), aromatic ring (C1) Secondary Aromatic substitution; increased lipophilicity
3-Fluoro-3-methylbutan-1-amine C₅H₁₂FN -F (C3), -CH₃ (C3) Primary Fluorine substituent; altered polarity

Key Observations :

  • Branching and Chirality : The target compound’s branched structure and stereogenic center (C2) contrast with primary amines like 2-ethyl-2-methoxybutan-1-amine, which lacks chirality but has geminal substituents .
  • Functional Group Position : Moving the methoxy group from C1 (target compound) to C3 (e.g., 3-methoxy-3-methylbutan-1-amine) shifts hydrogen-bonding capacity and steric effects .
  • Aromatic vs.

Key Observations :

  • Catalytic Hydrogenation : Both the target compound and 3-fluoro-3-methylbutan-1-amine rely on palladium-catalyzed hydrogenation, but the latter requires acidic conditions for salt formation .
  • Chiral Resolution : The target compound’s synthesis emphasizes enantioselectivity, achieving a 17:1 diastereomeric ratio via silica gel chromatography , unlike simpler primary amines.

Physicochemical Properties

Property This compound 2-Ethyl-2-methoxybutan-1-amine 3-Methoxy-3-methylbutan-1-amine
Molecular Weight (g/mol) 117.19 131.22 117.19
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 2 2 2
LogP (Predicted) 0.98 1.45 0.67
Solubility Miscible in polar solvents Lower solubility due to bulk High (hydrochloride salt)

Key Observations :

  • Lipophilicity : The target compound’s LogP (0.98) balances polarity and lipophilicity, whereas 2-ethyl-2-methoxybutan-1-amine’s higher LogP (1.45) may limit aqueous solubility .

Biological Activity

1-Methoxy-3-methylbutan-2-amine, a compound with the molecular formula C₆H₁₅NO, has attracted attention in both chemical and biological research due to its unique structure and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Functional Groups : An amine group and a methoxy group.
  • Molecular Weight : Approximately 115.19 g/mol.
  • Solubility : The compound's hydrochloride form enhances its solubility in water, facilitating various applications in research and industry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its mechanism of action likely involves:

  • Inhibition of Microbial Growth : The compound may act on bacterial membranes or interfere with metabolic pathways, leading to reduced viability of microbial cells.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFindings
BenchChemIdentified as a potential antimicrobial agent with applications in drug development.
PubMed Similar methoxy compounds exhibit biological activity affecting smooth muscle and blood pressure.
SmoleculePreliminary studies suggest interaction with biological systems, but specific effects remain speculative.

Case Studies

While comprehensive case studies specifically involving this compound are scarce, related compounds have been studied extensively. For example:

  • Methoxy Catecholamines : Research shows that methoxy derivatives of catecholamines like epinephrine have significant effects on blood pressure and smooth muscle contraction . This suggests that this compound may share similar pharmacological profiles.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Interaction : Acting as a ligand that binds to specific receptors or enzymes, potentially modulating their activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameChemical FormulaNotable Features
1-Methoxy-2-methylbutanamineC₆H₁₅NOLacks a methyl group at the third position
2-Methoxy-3-methylbutanamineC₆H₁₅NODifferent methoxy position alters reactivity
1-Ethoxy-3-methylbutanamineC₇H₁₉NOEthyl group instead of methyl affects hydrophobicity

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